N-(2,3-Dichlorophenyl)-I(2)-alanine

Description

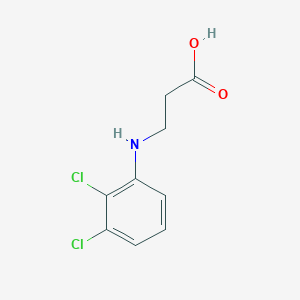

N-(2,3-Dichlorophenyl)-I(2)-alanine is a synthetic alanine derivative featuring a 2,3-dichlorophenyl group attached to the amino nitrogen. The 2,3-dichloro substitution on the phenyl ring likely enhances lipophilicity and resistance to metabolic degradation, traits common in pesticidal and antimicrobial agents .

Properties

CAS No. |

36053-84-6 |

|---|---|

Molecular Formula |

C9H9Cl2NO2 |

Molecular Weight |

234.08 g/mol |

IUPAC Name |

3-(2,3-dichloroanilino)propanoic acid |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(9(6)11)12-5-4-8(13)14/h1-3,12H,4-5H2,(H,13,14) |

InChI Key |

JFZRGDROPFALNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dichlorophenyl)amino]propanoic acid typically involves the reaction of 2,3-dichloroaniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 3-[(2,3-Dichlorophenyl)amino]propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dichlorophenyl)amino]propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(2,3-Dichlorophenyl)amino]propanoic acid has several scientific research applications, including:

Chemistry

Synthesis of Derivatives:

Biology

Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine

Pharmaceutical Research: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Chemical Manufacturing: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes or receptors, modulating their activity. The amino propanoic acid moiety may also play a role in binding to biological molecules, influencing their function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: 2,3-Dichloro vs. In contrast, 2,6-dimethyl groups (e.g., Metalaxyl) improve systemic translocation in plants but reduce oxidative stability . Naphthyl vs. Dichlorophenyl: The 2-naphthyl group in 3-(2-Naphthyl)-L-alanine increases aromatic surface area, favoring π-π stacking in peptide interactions, whereas dichlorophenyl groups prioritize halogen bonding and membrane permeability .

Crystallographic and Conformational Comparisons

Evidence from crystallographic studies of related dichlorophenyl-acetamides (e.g., 2,2-dichloro-N-(2,3-dichlorophenyl)-acetamide) reveals that the 2,3-dichloro substitution induces a planar conformation in the aromatic ring, stabilizing N–H⋯O hydrogen bonds critical for molecular packing . This contrasts with 3-methylphenyl analogs, where steric clashes disrupt hydrogen-bonded networks . Such conformational rigidity in dichlorophenyl derivatives may enhance crystalline stability, a desirable trait in solid formulation of agrochemicals.

Antimicrobial and Agrochemical Performance

While direct data for N-(2,3-Dichlorophenyl)-I(2)-alanine are lacking, structurally related compounds provide insights:

- Triazin-Quinoline Carboxamides: N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-quinoline-3-carboxamides exhibit moderate to excellent antifungal activity, attributed to the electron-deficient dichlorophenyl group disrupting fungal membrane proteins .

- Metalaxyl Derivatives: These compounds achieve IC₅₀ values < 1 µM against Phytophthora infestans, outperforming non-halogenated analogs by >10-fold, highlighting the role of halogen substituents in target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.